
2H-oxete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetene is a member of oxetenes.
Scientific Research Applications
Photochemical Electrocyclic Reaction
2H-oxete is involved in the photochemical electrocyclic reaction of s-cis-acrylaldehyde, forming through a nonadiabatic interaction between potential energy surfaces. This process is characterized by the nonadiabatic coupling terms, calculated by the reduced classical-trajectory method, which indicate the efficiency of the step-by-step path in the formation of 2H-oxete from the π–π* state of acrylaldehyde (Morihashi, Kubota, & Kikuchi, 1985).
Electrocyclic Ring Opening
The electrocyclic ring opening (ERO) of 2H-Oxete has been studied computationally, revealing differences in pericyclic behavior compared to cyclobutene. This study enhances understanding of the chemical behavior of 2H-Oxete and its distinct characteristics in reactions (Jayaprakash, Jeevanandam, & Subramani, 2014).
[2 + 2] Mechanism in Lewis Acid-Promoted Formation
The [2 + 2] mechanism in the Lewis acid-promoted formation of α,β-unsaturated esters from ethoxyacetylene and aldehydes, involving 2H-oxetes, provides insights into the specific reaction pathways and the role of 2H-oxete in such chemical processes (Oblin, Pons, Parrain, & Rajzmann, 1998).
Reaction Path Shape Analysis
Shape analysis of reaction paths for ring opening reactions, including 2H-oxete, helps in understanding the correlation between energy barriers and molecular shape changes. This research contributes to the broader understanding of the chemical behavior and reactivity of 2H-oxete in various reactions (Luo, Arteca, & Mezey, 1991).
properties
CAS RN |
287-25-2 |
|---|---|
Product Name |
2H-oxete |
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
IUPAC Name |
2H-oxete |
InChI |
InChI=1S/C3H4O/c1-2-4-3-1/h1-2H,3H2 |
InChI Key |
CRYATLIDHPPXDV-UHFFFAOYSA-N |
SMILES |
C1C=CO1 |
Canonical SMILES |
C1C=CO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1244188.png)
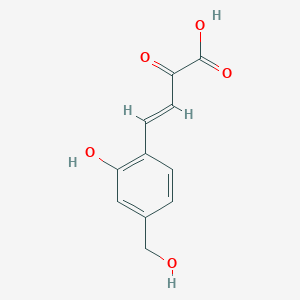
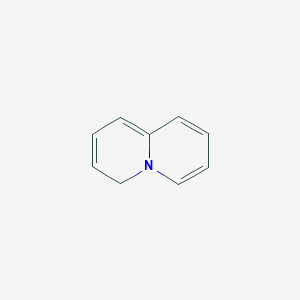
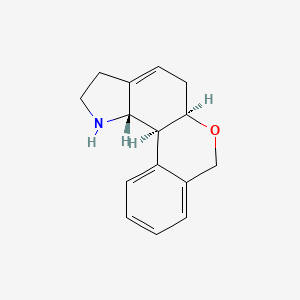

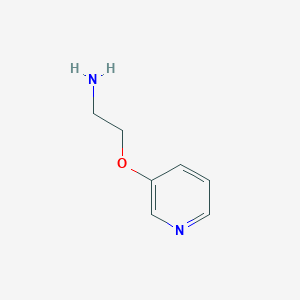
![pentasodium;2-[[[2-[(5E)-5-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]imino]-6-oxo-3-sulfonatocyclohexa-1,3-dien-1-yl]hydrazinyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate](/img/structure/B1244196.png)

![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)

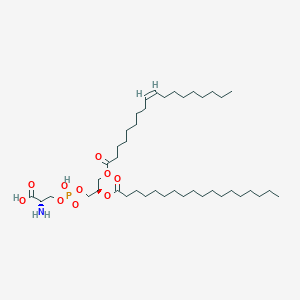
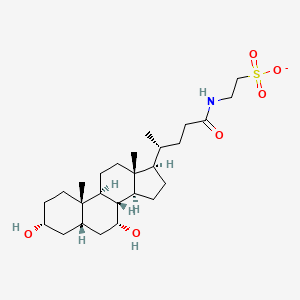

![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)